N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide
Description
N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a structurally complex acetamide derivative featuring a quinoline core substituted with methoxy groups at positions 6 and 7, a phenylaminomethyl group at position 3, and a 2,5-difluorophenylacetamide side chain.
Properties
IUPAC Name |
2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1-yl]-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23F2N3O4/c1-34-23-11-16-10-17(14-29-19-6-4-3-5-7-19)26(33)31(22(16)13-24(23)35-2)15-25(32)30-21-12-18(27)8-9-20(21)28/h3-13,29H,14-15H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBTVGAJESIWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)F)F)CNC4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide typically involves multiple steps, including the formation of the quinoline core, introduction of the anilinomethyl group, and subsequent functionalization with the difluorophenylacetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized under specific conditions, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially forming alcohol derivatives.
Substitution: The anilinomethyl and difluorophenyl groups can participate in substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Anticancer Potential
Research indicates that compounds with similar structures to N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells.
- Case Study : A study demonstrated that related quinoline derivatives showed cytotoxic effects against various cancer cell lines, suggesting a potential pathway for this compound's application in chemotherapy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens:
- In Vitro Studies : Preliminary studies indicate that quinoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
Pharmacological Applications
Given its promising biological activities, this compound is being investigated for several pharmacological applications:
- Cancer Treatment : Its potential as an anticancer agent is being explored through various in vitro and in vivo studies.
- Antimicrobial Agents : Investigations into its efficacy against resistant strains of bacteria are ongoing.
- Neuroprotective Effects : Some derivatives have shown promise in models of neurodegenerative diseases, indicating potential applications in treating conditions like Alzheimer's disease .
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, affecting transcription and replication processes. The anilinomethyl group may interact with proteins, modulating their activity. The difluorophenylacetamide moiety can enhance the compound’s binding affinity and specificity for its targets, leading to potent biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Acetamide Class
The compound shares structural motifs with several acetamide derivatives, including pesticidal and pharmacological agents. Below is a comparative analysis based on substituents, functional groups, and applications:
Key Structural and Functional Differences
Quinoline Core vs. Phenyl Rings: Unlike alachlor or oxadixyl, the target compound incorporates a quinoline scaffold, which is associated with enhanced pharmacokinetic properties (e.g., membrane permeability, target binding) in drug design .
Fluorine Substitution: The 2,5-difluorophenyl group may improve metabolic stability and lipophilicity compared to non-fluorinated analogs like alachlor .
Mechanistic Implications
- Pesticidal Compounds: Alachlor and oxadixyl act via disruption of lipid biosynthesis or RNA polymerase, respectively. The target compound’s quinoline core and phenylaminomethyl group suggest a divergent mechanism, possibly targeting eukaryotic enzymes (e.g., kinases or proteases) .
- Lumping Strategy Relevance: highlights that compounds with similar structures (e.g., acetamides) may undergo analogous physicochemical processes. However, the quinoline moiety in the target compound likely necessitates distinct reaction pathways compared to simpler phenyl-based acetamides .
Biological Activity
N-(2,5-difluorophenyl)-2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide is a complex organic compound with potential therapeutic applications. Its unique structure, which includes a difluorophenyl group and a quinoline derivative, suggests significant biological activity. This article reviews the compound's synthesis, biological properties, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 479.5 g/mol. Its structure includes various functional groups that may interact with biological targets, making it a candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃F₂N₃O₄ |
| Molecular Weight | 479.5 g/mol |
| CAS Number | 899949-33-8 |
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Quinoline Derivative : The initial step typically involves the synthesis of the quinoline core through cyclization reactions.
- Introduction of Functional Groups : Subsequent reactions introduce the difluorophenyl and acetamide functionalities.
- Purification : The final product is purified using techniques such as column chromatography to ensure high purity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, quinoline derivatives have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. While specific data on this compound is limited, its structural analogs have demonstrated IC50 values in the micromolar range against cancer cells .
Antimicrobial Activity
The compound's potential antimicrobial activity has been suggested through its structural similarities to known antimicrobial agents. Studies on related quinoline compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range . Further research is required to establish the specific antimicrobial efficacy of this compound.
The mechanism of action for this compound is hypothesized based on its ability to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication and repair. This interaction can lead to cell cycle arrest and apoptosis in rapidly dividing cells .
Case Studies
- In Vitro Studies : In vitro assays conducted on structurally similar compounds have shown promising results in inhibiting cancer cell growth and demonstrating low cytotoxicity towards normal cells.
- Animal Models : Preliminary studies using animal models have indicated that quinoline derivatives can significantly reduce tumor size when administered at specific dosages.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
